molecular formula C19H13BrN4O2S B2905605 (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-methyl-4-nitrophenyl)amino)acrylonitrile CAS No. 374548-51-3

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-methyl-4-nitrophenyl)amino)acrylonitrile

Cat. No. B2905605
M. Wt: 441.3
InChI Key: VGTUMMCGVZKJCA-UVTDQMKNSA-N
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Description

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-methyl-4-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C19H13BrN4O2S and its molecular weight is 441.3. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-methyl-4-nitrophenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-methyl-4-nitrophenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-methyl-4-nitrophenyl)amino)acrylonitrile involves the synthesis of the thiazole ring, followed by the coupling of the thiazole ring with the 2-methyl-4-nitroaniline and the 4-bromobenzyl bromide. The final step involves the addition of acrylonitrile to the intermediate product to form the desired compound.

Starting Materials
2-aminothiophenol, 4-bromobenzyl bromide, 2-methyl-4-nitroaniline, acrylonitrile, potassium carbonate, DMF, ethanol, wate

Reaction
Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine, a. Dissolve 2-aminothiophenol (1.0 g) in DMF (10 mL) and add potassium carbonate (1.2 g)., b. Add 4-bromobenzyl bromide (1.2 g) to the reaction mixture and stir at 80°C for 6 hours., c. Cool the reaction mixture to room temperature and pour it into water (50 mL)., d. Collect the precipitate by filtration and wash it with water and ethanol., e. Dry the product under vacuum to obtain 4-(4-bromophenyl)thiazol-2-amine (1.5 g, 85% yield)., Step 2: Synthesis of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-methyl-4-nitrophenyl)amino)prop-2-enenitrile, a. Dissolve 4-(4-bromophenyl)thiazol-2-amine (0.5 g) and 2-methyl-4-nitroaniline (0.5 g) in DMF (10 mL)., b. Add potassium carbonate (0.6 g) to the reaction mixture and stir at 80°C for 6 hours., c. Cool the reaction mixture to room temperature and pour it into water (50 mL)., d. Collect the precipitate by filtration and wash it with water and ethanol., e. Dry the product under vacuum to obtain (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-methyl-4-nitrophenyl)amino)prop-2-enenitrile (0.8 g, 70% yield)., Step 3: Synthesis of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-methyl-4-nitrophenyl)amino)acrylonitrile, a. Dissolve (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-methyl-4-nitrophenyl)amino)prop-2-enenitrile (0.5 g) in DMF (10 mL)., b. Add acrylonitrile (0.3 mL) to the reaction mixture and stir at room temperature for 12 hours., c. Pour the reaction mixture into water (50 mL) and extract the product with ethyl acetate (3 x 20 mL)., d. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., e. Purify the product by column chromatography using ethyl acetate/hexane as the eluent to obtain (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-methyl-4-nitrophenyl)amino)acrylonitrile (0.3 g, 60% yield).

properties

IUPAC Name

(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methyl-4-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O2S/c1-12-8-16(24(25)26)6-7-17(12)22-10-14(9-21)19-23-18(11-27-19)13-2-4-15(20)5-3-13/h2-8,10-11,22H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTUMMCGVZKJCA-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-methyl-4-nitrophenyl)amino)acrylonitrile

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